molecular formula C23H16ClNO3 B11591384 (4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one

(4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one

Cat. No.: B11591384
M. Wt: 389.8 g/mol
InChI Key: QAJXXEOBZRJIBV-STZFKDTASA-N
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Description

(4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a benzylidene moiety, and an oxazol-5(4H)-one ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxazol-5(4H)-one ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzylidene group: This is achieved through a condensation reaction with a suitable aldehyde.

    Attachment of the chlorobenzyl group: This step involves the use of a chlorobenzyl halide in the presence of a base to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

(4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C23H16ClNO3

Molecular Weight

389.8 g/mol

IUPAC Name

(4Z)-4-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C23H16ClNO3/c24-19-11-9-16(10-12-19)15-27-20-8-4-5-17(13-20)14-21-22(25-28-23(21)26)18-6-2-1-3-7-18/h1-14H,15H2/b21-14-

InChI Key

QAJXXEOBZRJIBV-STZFKDTASA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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